molecular formula C22H24Cl2N2S2 B2648070 4-(tert-butyl)phenyl (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl sulfide CAS No. 318234-38-7

4-(tert-butyl)phenyl (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl sulfide

Cat. No.: B2648070
CAS No.: 318234-38-7
M. Wt: 451.47
InChI Key: OPHIBBINYPYNRE-UHFFFAOYSA-N
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Description

4-(tert-butyl)phenyl (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl sulfide is a heterocyclic compound featuring a pyrazole core substituted with chlorophenyl, methyl sulfide, and tert-butylphenyl groups. Its structure combines a 1-methyl-5-chloropyrazole ring with a [(4-chlorophenyl)sulfanyl]methyl substituent at position 3 and a (4-tert-butylphenyl)methyl sulfide group at position 2. This arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-[(4-tert-butylphenyl)sulfanylmethyl]-5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl2N2S2/c1-22(2,3)15-5-9-17(10-6-15)27-13-19-20(25-26(4)21(19)24)14-28-18-11-7-16(23)8-12-18/h5-12H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHIBBINYPYNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SCC2=C(N(N=C2CSC3=CC=C(C=C3)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(tert-butyl)phenyl (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl sulfide (CAS No. 318234-38-7) is a synthetic organic molecule with potential biological activity. This article delves into its biological properties, including antibacterial, antifungal, and enzyme inhibition activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C22H24Cl2N2S2
  • Molecular Weight : 455.47 g/mol

The compound features a pyrazole ring, which is known for its diverse biological activities, and incorporates multiple functional groups that enhance its pharmacological profile.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antibacterial properties. For instance, derivatives with sulfonamide groups have shown efficacy against various bacterial strains.

Compound Bacterial Strains Tested Minimum Inhibitory Concentration (MIC)
Compound AE. coli, S. aureus12.5 µg/mL
Compound BK. pneumoniae6.25 µg/mL

These results indicate that the presence of the pyrazole moiety may enhance antibacterial activity through mechanisms such as enzyme inhibition and disruption of bacterial cell wall synthesis .

Antifungal Activity

In vitro tests have shown that the compound exhibits antifungal activity against pathogens like Fusarium oxysporum. The following table summarizes the antifungal efficacy of related compounds:

Compound Fungal Strain EC50 (µg/mL)
Compound CF. oxysporum9 µg/mL
Compound DA. sclerotiorum25 µg/mL

These findings suggest that modifications to the pyrazole structure can significantly impact antifungal potency, potentially making it a candidate for agricultural applications .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of these enzymes is crucial for therapeutic interventions in neurodegenerative diseases and urolithiasis.

Enzyme Inhibition (%) at 50 µg/mL
Acetylcholinesterase78%
Urease65%

The results indicate a promising profile for enzyme inhibition, which could lead to further investigations into its therapeutic applications .

Case Study 1: Antiviral Activity

A related study synthesized various derivatives of pyrazole compounds and tested their antiviral activity against Tobacco Mosaic Virus (TMV). Some derivatives showed approximately 50% inhibition, highlighting the potential for developing antiviral agents based on the pyrazole scaffold .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds revealed that modifications in the phenyl groups significantly influence biological activity. For example, substituents on the chlorophenyl group were found to enhance both antibacterial and antifungal properties, suggesting that fine-tuning molecular structures can optimize therapeutic efficacy .

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C22H24Cl2N2S2
  • Molecular Weight : 451.48 g/mol
  • CAS Number : 318234-38-7

The compound features a pyrazole core, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, a series of compounds similar to the target compound were synthesized and tested for their ability to inhibit pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-induced RAW264.7 macrophage cells. Notably, compounds derived from the pyrazole structure showed IC50 values indicating potent inhibition at low concentrations .

Antimicrobial Properties

Research has indicated that pyrazole derivatives can possess antimicrobial activity against various pathogenic bacteria. A study highlighted the synthesis of substituted pyrazoles that exhibited significant antibacterial effects against strains like Escherichia coli and Pseudomonas aeruginosa, suggesting that the target compound could be explored for similar applications .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of pyrazole derivatives with specific biological targets. For example, docking simulations demonstrated favorable interactions between synthesized pyrazole compounds and cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways. This computational approach aids in predicting the efficacy of new derivatives based on their binding affinity to these targets .

Synthesis of Novel Derivatives

The synthesis of new derivatives of the target compound has been reported, focusing on modifying the substituents on the pyrazole ring to enhance biological activity. Techniques such as direct esterification and nucleophilic substitution have been employed to create a variety of compounds with differing biological profiles .

Case Study 1: Inhibition of Pro-inflammatory Cytokines

A study investigated the effects of synthesized pyrazole derivatives on cytokine production in RAW264.7 macrophages. The results indicated that certain compounds significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukins IL-6 and IL-1β, demonstrating their potential as anti-inflammatory agents .

Case Study 2: Antibacterial Efficacy

Another study assessed a range of pyrazole derivatives for their antibacterial properties against Gram-negative bacteria. The findings revealed that modifications to the phenyl rings enhanced activity, with some derivatives showing MIC values lower than standard antibiotics, highlighting their potential as novel antimicrobial agents .

Comparison with Similar Compounds

Research Findings and Implications

Computational and Experimental Trends
  • Hydrogen Bonding : Pyrazole-sulfanyl compounds often participate in C–H···S and C–H···Cl interactions, stabilizing crystal lattices. The tert-butyl group may reduce hydrogen-bonding capacity compared to hydroxyl or amine-containing analogues .
  • Thermal Stability : Sulfide-linked pyrazoles generally exhibit higher thermal stability (decomposition >200°C) than ether-linked variants, though tert-butyl groups may lower melting points due to hindered packing .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis of pyrazole-sulfide derivatives typically involves multi-step reactions. For example, cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) is effective for forming pyrazole cores . Key steps include:
  • Thioether linkage formation : Reacting chlorinated intermediates with 4-chlorothiophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF).
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization from ethanol/water mixtures improves purity .
  • Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios of sulfhydryl donors (e.g., 1.2–1.5 equivalents) to minimize disulfide byproducts.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : Compare 1H^1H and 13C^{13}C NMR spectra with literature data for pyrazole and sulfide moieties. For example, tert-butyl protons appear as a singlet near δ 1.3 ppm, while aromatic protons show splitting patterns consistent with para-substituted chlorophenyl groups .
  • Mass spectrometry : Confirm molecular weight using high-resolution ESI-MS, targeting the exact mass (e.g., ~450–460 g/mol range) .
  • X-ray crystallography : Resolve crystal structures to verify bond angles and spatial arrangement (e.g., C–S–C bond angles ~102.9°) .

Q. What safety protocols are critical when handling intermediates with reactive sulfonyl or thiol groups?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of volatile sulfonyl chlorides or thiols, which are irritants .
  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.
  • Waste disposal : Quench reactive intermediates (e.g., sulfonyl chlorides) with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

  • Methodological Answer :
  • Substituent variation : Systematically modify the tert-butyl group, chlorine positions, or sulfide linker. For example, replace the 4-chlorophenyl group with fluorophenyl analogs to assess halogen effects on bioactivity .
  • In vitro assays : Test antimicrobial activity using broth microdilution (MIC values) or enzyme inhibition assays (e.g., COX-2 for sulfonamide derivatives) .
  • Computational docking : Use software like AutoDock Vina to predict binding affinities to target proteins, leveraging crystallographic data for force field parameterization .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray results)?

  • Methodological Answer :
  • Multi-technique validation : If NMR suggests a planar conformation but X-ray shows steric hindrance, perform 2D NMR (e.g., NOESY) to detect through-space interactions .
  • DFT calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .
  • Dynamic NMR : Probe temperature-dependent conformational changes if rotamers cause spectral discrepancies .

Q. How can isotopic labeling (e.g., 35S^{35}S) elucidate reaction mechanisms involving the sulfide group?

  • Methodological Answer :
  • Synthesis of labeled analogs : Incorporate 35S^{35}S-labeled 4-chlorothiophenol during thioether formation.
  • Tracer studies : Monitor isotopic distribution in byproducts (e.g., disulfides) via radio-TLC or scintillation counting to track sulfur migration pathways .
  • Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps .

Q. What computational methods are suitable for modeling the compound’s reactivity in catalytic systems?

  • Methodological Answer :
  • Molecular dynamics (MD) : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict cross-coupling efficiency .
  • Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites for functionalization .
  • Solvent effects : Use COSMO-RS models to optimize solvent selection (e.g., DMF vs. THF) for solubility and stability .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to diversify the pyrazole core?

  • Methodological Answer :
  • Catalyst screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos for coupling boronic acids to halogenated pyrazoles .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min at 100°C) while maintaining yields >80% .
  • Post-functionalization : Introduce biotin tags or fluorophores via click chemistry (CuAAC) for imaging studies .

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